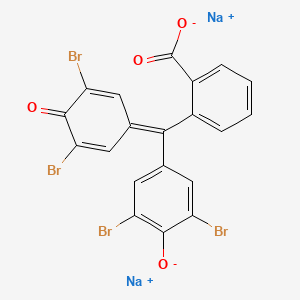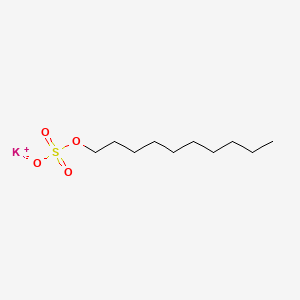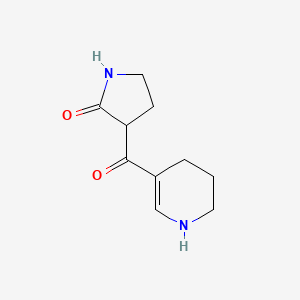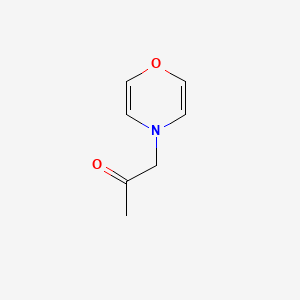
Sodium pyrophosphate peroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium pyrophosphate peroxide is a chemical compound that combines the properties of sodium pyrophosphate and hydrogen peroxide. It is often used as a stabilizer in hydrogen peroxide solutions to prevent decomposition. This compound is known for its applications in various fields, including industrial processes, food preservation, and scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Sodium pyrophosphate peroxide can be synthesized by reacting sodium pyrophosphate with hydrogen peroxide under controlled conditions. The reaction typically involves mixing an aqueous solution of sodium pyrophosphate with hydrogen peroxide, followed by careful adjustment of pH to stabilize the peroxide.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and controlled environments to ensure the stability and purity of the final product. The process may include steps such as filtration, concentration, and drying to obtain the desired compound in a stable form.
Análisis De Reacciones Químicas
Types of Reactions: Sodium pyrophosphate peroxide undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, facilitating the oxidation of organic and inorganic compounds.
Reduction: Under certain conditions, it can be reduced to sodium pyrophosphate and water.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include organic substrates and transition metal catalysts. Conditions often involve mild temperatures and neutral to slightly acidic pH.
Reduction Reactions: Reducing agents such as sodium borohydride or hydrazine can be used under controlled conditions.
Substitution Reactions: These reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: The major products are often oxidized organic compounds and water.
Reduction: The primary products are sodium pyrophosphate and water.
Substitution: The products depend on the nucleophile used, resulting in various substituted pyrophosphate derivatives.
Aplicaciones Científicas De Investigación
Sodium pyrophosphate peroxide has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis and as a stabilizer in various chemical reactions.
Biology: It is employed in biochemical assays and as a reagent for the detection of specific biomolecules.
Industry: It is used in the food industry as a preservative and in water treatment processes to control microbial growth.
Mecanismo De Acción
The mechanism of action of sodium pyrophosphate peroxide involves the release of active oxygen species from the peroxide group. These reactive oxygen species can interact with various molecular targets, leading to oxidation or other chemical modifications. The pathways involved include:
Oxidation of Organic Compounds: The peroxide group releases oxygen, which can oxidize organic substrates.
Stabilization of Hydrogen Peroxide: Sodium pyrophosphate acts as a stabilizer, preventing the decomposition of hydrogen peroxide and maintaining its efficacy.
Comparación Con Compuestos Similares
Sodium Pyrophosphate: A related compound that lacks the peroxide group and is primarily used as a buffering agent and chelating agent.
Tetrasodium Pyrophosphate: Another similar compound used in detergents and water treatment.
Pyrophosphoric Acid: The parent acid of pyrophosphate salts, used in various industrial applications.
Uniqueness: Sodium pyrophosphate peroxide is unique due to its dual functionality as both a pyrophosphate and a peroxide. This combination allows it to serve as an effective oxidizing agent and stabilizer, making it valuable in applications where both properties are desired.
Propiedades
Fórmula molecular |
Na4O8P2 |
|---|---|
Peso molecular |
281.90 g/mol |
Nombre IUPAC |
tetrasodium;phosphonatooxy phosphate |
InChI |
InChI=1S/4Na.H4O8P2/c;;;;1-9(2,3)7-8-10(4,5)6/h;;;;(H2,1,2,3)(H2,4,5,6)/q4*+1;/p-4 |
Clave InChI |
WODGXFMUOLGZSY-UHFFFAOYSA-J |
SMILES canónico |
[O-]P(=O)([O-])OOP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-Phenylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B13815880.png)
![Acetamide, N-[2-[4-(acetyloxy)-3-methoxyphenyl]ethyl]-](/img/structure/B13815888.png)
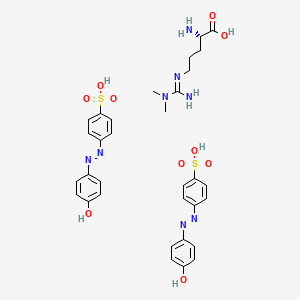
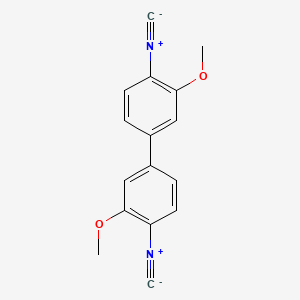
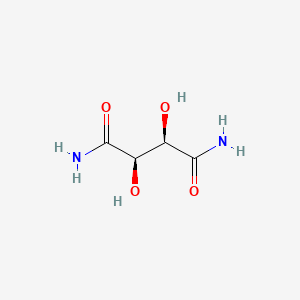
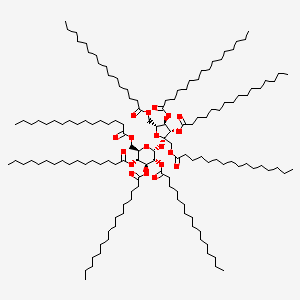
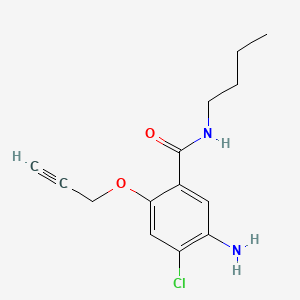
![1,2-Dihydro-1,10-dimethylanthra[2,1-b]furan-4,5-dione](/img/structure/B13815927.png)
